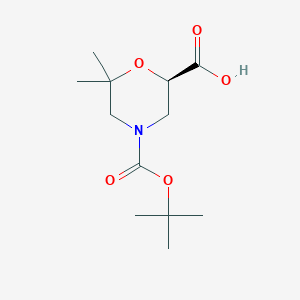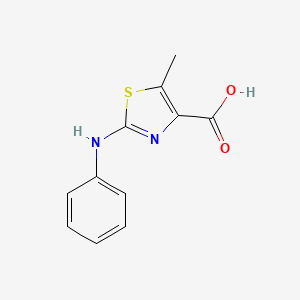![molecular formula C11H12N2O B1404052 Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1363165-92-7](/img/structure/B1404052.png)
Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Overview
Description
“Spiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one” is a type of spiro compound . Spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system, in either case with the two rings connected through the defining single common atom .
Molecular Structure Analysis
Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The tetrahydroquinoline spiro compounds, which are pharmaceutically significant, have been synthesized efficiently via a water-based cascade reaction, demonstrating high atom-economy and step-economy without needing any catalysts (Zhu et al., 2017).
- A detailed structural analysis of a similar compound, highlighting its antibacterial, antiarrhythmic, and antihypertensive properties among other pharmacological activities, was conducted. The study also elaborates on the synthesis process and crystal structure (Soriano-garcia et al., 2000).
Synthesis of Derivatives and Related Compounds
- A concise synthesis of spiro-annulated cyclobutane derivatives, highlighting the synthesis of tetracyclic and pentacyclic derivatives through ketene addition and ring-rearrangement metathesis, is reported. These derivatives form core units for various complex molecular structures (Kotha & Pulletikurti, 2020).
- Spirocyclic nitroxides, featuring a spiro junction in their molecular structure, are presented as stable paramagnetics suitable for various chemical and biochemical applications. The review highlights the synthesis strategies and applications, emphasizing their increased stability and utility in experiments like dynamic nuclear polarization (Zaytseva & Mazhukin, 2021).
- The synthesis of spiro-polyheterocycles through a convergent formal [4 + 2] cycloaddition reaction is discussed. The method involves in situ generation of two reagents, demonstrating the potential for constructing structurally complex spiro-tetrahydroquinolines (Bao et al., 2018).
Advanced Synthetic Techniques and Applications
- Solid-phase synthesis techniques are employed to create spiroquinazolines with unique 3D architectures and pharmacological relevance. This involves a base-mediated tandem reaction, showcasing the synthesis's efficiency and the compounds' potential in drug development (Pospíšilová et al., 2018).
- A catalyst-free synthesis route for spiro[dihydroquinoline-naphthofuranone] compounds is highlighted, emphasizing the role of hydrogen-bonding effects of water in accelerating the transformation. The method offers several advantages, including solvent-free conditions and the use of inexpensive reagents (Kong et al., 2017).
- The synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a unique [4+1+1] annulation is presented. This method stands out for its use of readily obtainable substrates and its production of structurally and pharmaceutically attractive products (Zhou et al., 2022).
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-8-4-1-2-5-9(8)12-11(13-10)6-3-7-11/h1-2,4-5,12H,3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMNNVUFBRHTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222592 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363165-92-7 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363165-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)


![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)




![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
